molecular formula C13H21NO4 B13493864 2-{[(Tert-butoxy)carbonyl]amino}-2,2-dicyclopropylacetic acid

2-{[(Tert-butoxy)carbonyl]amino}-2,2-dicyclopropylacetic acid

Cat. No.: B13493864
M. Wt: 255.31 g/mol
InChI Key: IJLYEBOYQAVOQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(Tert-butoxy)carbonyl]amino}-2,2-dicyclopropylacetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a dicyclopropylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-2,2-dicyclopropylacetic acid typically involves the protection of an amino group using the tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[(Tert-butoxy)carbonyl]amino}-2,2-dicyclopropylacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the free amine after Boc deprotection, oxidized derivatives, and substituted products depending on the reagents and conditions used.

Scientific Research Applications

2-{[(Tert-butoxy)carbonyl]amino}-2,2-dicyclopropylacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-2,2-dicyclopropylacetic acid involves its role as a protecting group in organic synthesis. The Boc group protects the amino functionality during reactions, preventing unwanted side reactions. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[(Tert-butoxy)carbonyl]amino}-2,2-dicyclopropylacetic acid lies in its dicyclopropylacetic acid moiety, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules and potential pharmaceuticals.

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

2,2-dicyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-13(10(15)16,8-4-5-8)9-6-7-9/h8-9H,4-7H2,1-3H3,(H,14,17)(H,15,16)

InChI Key

IJLYEBOYQAVOQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CC1)(C2CC2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.